Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate
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Overview
Description
Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate is an organic compound with the molecular formula C14H15FO2 It is characterized by the presence of a fluoro group, a phenyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-6-phenylhexa-3,5-dienoate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the conjugated diene system into a saturated or partially saturated system.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which ethyl 4-fluoro-6-phenylhexa-3,5-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and specificity, while the conjugated diene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Ethyl 4-fluoro-6-phenylhexa-2,4-dienoate
- Ethyl 4-chloro-6-phenylhexa-3,5-dienoate
- Ethyl 4-bromo-6-phenylhexa-3,5-dienoate
Comparison: Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound in various applications .
Properties
CAS No. |
501941-38-4 |
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Molecular Formula |
C14H15FO2 |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
ethyl 4-fluoro-6-phenylhexa-3,5-dienoate |
InChI |
InChI=1S/C14H15FO2/c1-2-17-14(16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
SDURTDWNOQPROF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=C(C=CC1=CC=CC=C1)F |
Origin of Product |
United States |
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